molecular formula C19H29N3O3S B4464279 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide

1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide

Cat. No. B4464279
M. Wt: 379.5 g/mol
InChI Key: VFZICTJCMYCDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide, also known as A-366, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound is a potent inhibitor of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene transcription. BET proteins play a crucial role in the development of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide is a selective inhibitor of BET proteins, which are involved in the regulation of gene transcription. BET proteins bind to acetylated lysine residues on histones, which are involved in the regulation of gene expression. 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide binds to the bromodomains of BET proteins, preventing their interaction with acetylated lysine residues and inhibiting their activity. This results in the downregulation of genes that are involved in the development of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities in preclinical studies. It has also been investigated for its role in regulating gene expression in neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide has been shown to have potential applications in epigenetic therapy and as a tool for studying the role of BET proteins in gene regulation.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide is its selectivity for BET proteins, which makes it a valuable tool for studying the role of these proteins in gene regulation. Additionally, 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities, making it a promising therapeutic agent for various diseases. However, one of the limitations of 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide. One area of research is the development of more potent and selective BET inhibitors. Additionally, the role of BET proteins in various diseases, including cancer, inflammation, and neurological disorders, is still not fully understood, and further research is needed to elucidate their mechanisms of action. Finally, the potential applications of 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide in epigenetic therapy and as a tool for studying gene regulation warrant further investigation.

Scientific Research Applications

1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory and anti-tumor activities in preclinical studies. 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide has also been investigated for its role in regulating gene expression in neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, 1-acetyl-N-[3-(1-azepanyl)propyl]-5-indolinesulfonamide has been shown to have potential applications in epigenetic therapy and as a tool for studying the role of BET proteins in gene regulation.

properties

IUPAC Name

1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-16(23)22-14-9-17-15-18(7-8-19(17)22)26(24,25)20-10-6-13-21-11-4-2-3-5-12-21/h7-8,15,20H,2-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZICTJCMYCDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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